PI3Kdelta Inhibitory Potency vs. Clinically Advanced PI3Kdelta Inhibitor Idelalisib
The target compound inhibits PI3Kdelta with a Ki of 9 nM in a biochemical AlphaScreen assay [1]. In comparison, idelalisib (CAL-101), a clinically approved PI3Kdelta-selective inhibitor, exhibits an IC50 of 2.5 nM against the p110delta isoform under similar assay conditions [2]. While idelalisib shows approximately 3.6-fold greater potency, the present compound retains single-digit nanomolar affinity and additionally inhibits PI3Kalpha and PI3Kgamma, offering a more balanced pan-PI3K profile for applications requiring broader pathway suppression.
| Evidence Dimension | PI3Kdelta inhibition (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 9 nM (PI3Kdelta) |
| Comparator Or Baseline | Idelalisib IC50 = 2.5 nM (PI3Kdelta) |
| Quantified Difference | Idelalisib is ~3.6-fold more potent; target compound provides broader isoform coverage (PI3Kalpha Ki 12 nM, PI3Kgamma Ki 12 nM) |
| Conditions | Biochemical AlphaScreen assay; target compound: human N-terminal poly-His tagged PI3Kdelta co-expressed with p85alpha in Sf9 cells, 20 min incubation; idelalisib: similar recombinant PI3Kdelta assay |
Why This Matters
The target compound is a superior choice for studies requiring simultaneous blockade of multiple Class I PI3K isoforms rather than exclusive PI3Kdelta targeting.
- [1] BindingDB Entry BDBM50394891. Ki = 9 nM for PI3Kdelta (AlphaScreen assay). View Source
- [2] Lannutti, B.J. et al. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 2011, 117(2), 591–594. IC50 = 2.5 nM for PI3Kdelta. View Source
